
benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a hydroxy and methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzyl N-[(1r,3s)-3-oxo-3-methylcyclobutyl]carbamate.
Reduction: Reformation of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate.
Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic sites in biological molecules, leading to covalent modifications.
類似化合物との比較
Similar Compounds
- Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclopentyl]carbamate
- Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclohexyl]carbamate
Uniqueness
Benzyl N-[(1r,3s)-3-hydroxy-3-methylcyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
benzyl N-(3-hydroxy-3-methylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(16)7-11(8-13)14-12(15)17-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,14,15) |
InChIキー |
OZCGVWTVAJXOFC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)NC(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


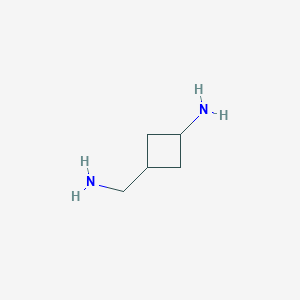
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)


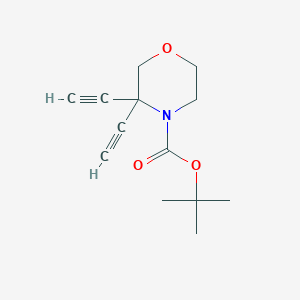
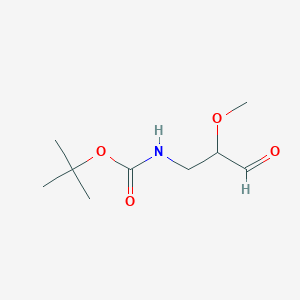
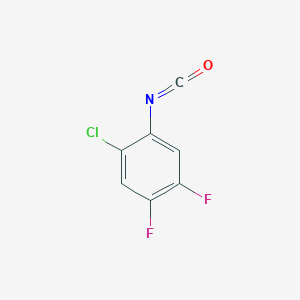
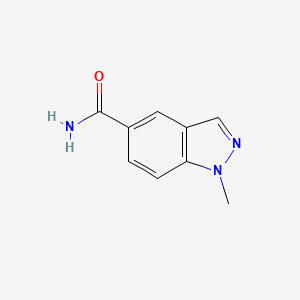
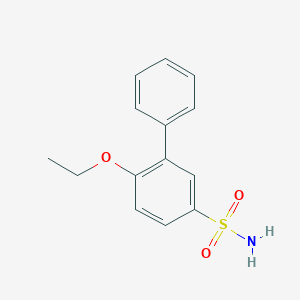
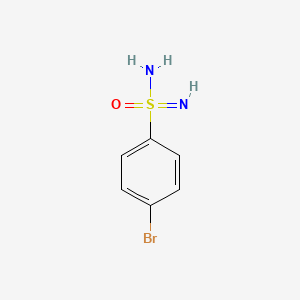
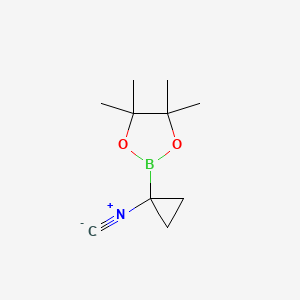
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
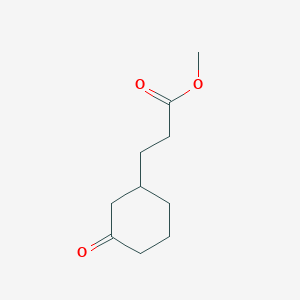
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
